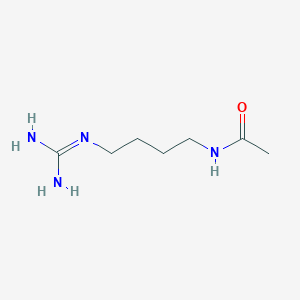

Acetylagmatine

Overview

Description

Acetylagmatine is a chemical compound with the molecular formula C7H16N4O . It is a potential monoacetylated derivative of agmatine .

Synthesis Analysis

The formation of N-acetylagmatine is catalyzed by Agmatine N-acetyltransferase (AgmNAT) from acetyl-CoA and agmatine. Drosophila melanogaster AgmNAT (CG15766) catalyzes the formation of N-acetylagmatine using an ordered sequential mechanism; acetyl-CoA binds prior to agmatine to generate an AgmNAT•acetyl-CoA•agmatine ternary complex prior to catalysis .Molecular Structure Analysis

The molecular structure of Acetylagmatine has been studied and a crystal structure for the apo form of AgmNAT with an atomic resolution of 2.3 Å has been solved . This points towards specific amino acids that may function in catalysis or active site formation .Chemical Reactions Analysis

The acetylation of agmatine points to novel agmatine related metabolites and new reactions in the degradation pathways of agmatine and arginine .Physical And Chemical Properties Analysis

Acetylagmatine has a density of 1.2±0.1 g/cm3, a molar refractivity of 45.4±0.5 cm3, and a molar volume of 144.6±7.0 cm3 . It has 5 H bond acceptors, 5 H bond donors, and 6 freely rotating bonds .Scientific Research Applications

Enzymatic Mechanisms and Structure

- Acetylagmatine's formation via Agmatine N-acetyltransferase (AgmNAT) in Drosophila melanogaster is significant. This enzyme catalyzes N-acetylagmatine from acetyl-CoA and agmatine through an ordered sequential mechanism. Understanding the enzymatic process and structural analysis of AgmNAT aids in the comprehensive understanding of acetylagmatine's biological role, as evidenced by crystal structure analysis and biochemical studies of AgmNAT (Dempsey et al., 2017).

Role in Posttranslational Modifications

- Lysine acetylation, which involves acetylagmatine, is a crucial posttranslational modification. It significantly impacts protein complexes and regulates major cellular functions such as chromatin remodeling, cell cycle, and nuclear transport. This modification, as revealed by proteomic-scale analysis, suggests its extensive role in cellular regulation and biological mechanisms (Choudhary et al., 2009).

Implications in Disease Development and Treatment

- The role of lysine acetylation, which is related to acetylagmatine, in disease development and potential treatment strategies, particularly in oncology and inflammation, is significant. Bromodomains, which are interaction modules influenced by acetyl-lysine modifications, have been identified as potential targets for new therapeutic approaches, highlighting the importance of acetylagmatine in drug discovery (Filippakopoulos & Knapp, 2014).

Acetylation in Cellular Metabolism

- Acetylation, where acetylagmatine plays a role, is also critical in the regulation of metabolic enzymes. This modification influences various metabolic pathways, including glycolysis, gluconeogenesis, and fatty acid metabolism. This underscores the importance of acetylagmatine in metabolic regulation, affecting enzyme activation, inhibition, and protein stability (Zhao et al., 2010).

Protein Modification and Cellular Impact

- Studies on aspirin-mediated lysine acetylation, which relates to acetylagmatine, show that aspirin can alter protein function through acetylation. This highlights the potential of acetylagmatine in modifying protein functions and its implications in various biological effects and cellular acetylation dynamics (Tatham et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[4-(diaminomethylideneamino)butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O/c1-6(12)10-4-2-3-5-11-7(8)9/h2-5H2,1H3,(H,10,12)(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMACEDIUUMWDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331430 | |

| Record name | Acetylagmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylagmatine | |

CAS RN |

3031-89-8 | |

| Record name | Acetylagmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1S,2S,3S,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-4-oxopentanoic acid](/img/structure/B1210578.png)

![Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B1210583.png)